Cas no 65578-58-7 (N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide)

N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide structure
65578-58-7 structure
Product Name:N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide
CAS No:65578-58-7
MF:C16H24N2O4
MW:308.372764587402
MDL:MFCD24465575
CID:398294
PubChem ID:11449691
Update Time:2025-04-19

N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Hydrazinedicarboxylic acid, 1-phenyl-, bis(1,1-dimethylethyl) ester
    • tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-phenylcarbamate
    • N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide
    • 65578-58-7
    • SCHEMBL10565579
    • DTXSID20466301
    • MDL: MFCD24465575
    • Inchi: 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-18(12-10-8-7-9-11-12)14(20)22-16(4,5)6/h7-11H,1-6H3,(H,17,19)
    • InChI Key: MUHKSPMVYCMXOR-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC=CC=1)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 308.17372
  • Monoisotopic Mass: 308.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • PSA: 67.87

N'-(tert-butoxy)carbonyl-N-phenyl(tert-butoxy)carbohydrazide Pricemore >>

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